molecular formula C19H11ClFN3O B12852468 2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide

2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide

Cat. No.: B12852468
M. Wt: 351.8 g/mol
InChI Key: JSIYZQMPAFENOC-UHFFFAOYSA-N
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Description

2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyano-N-(6-(4-fluorophenyl)pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and fluorophenyl groups enhances its reactivity and potential bioactivity compared to similar compounds.

Properties

Molecular Formula

C19H11ClFN3O

Molecular Weight

351.8 g/mol

IUPAC Name

2-chloro-5-cyano-N-[6-(4-fluorophenyl)pyridin-3-yl]benzamide

InChI

InChI=1S/C19H11ClFN3O/c20-17-7-1-12(10-22)9-16(17)19(25)24-15-6-8-18(23-11-15)13-2-4-14(21)5-3-13/h1-9,11H,(H,24,25)

InChI Key

JSIYZQMPAFENOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C#N)Cl)F

Origin of Product

United States

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